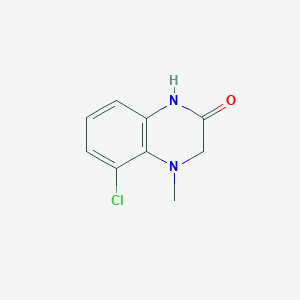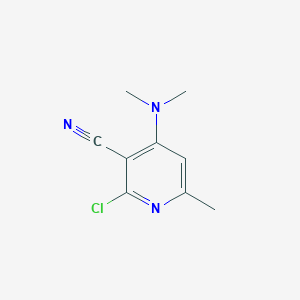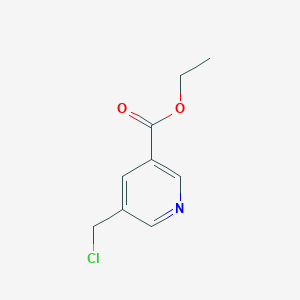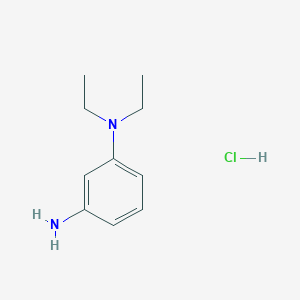![molecular formula C8H9ClN4 B11902239 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of appropriate precursors. One common method involves the reaction of 5-ethyl-2-methylpyrazole with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the chlorine, ethyl, and methyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring fused to the pyrimidine ring.
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: Similar structure with an additional chlorine atom.
Uniqueness
7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its lipophilicity and potential biological activity .
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
7-chloro-5-ethyl-2-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-3-6-10-5-4-13(2)12-7(5)8(9)11-6/h4H,3H2,1-2H3 |
Clave InChI |
QJMALOOHKPAVSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CN(N=C2C(=N1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)







![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)

![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)

